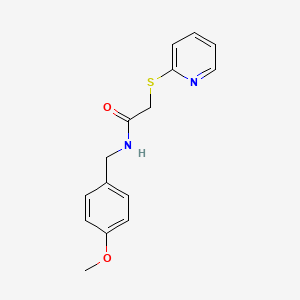

![molecular formula C15H21N3O4 B5636434 1-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5636434.png)

1-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrimidinedione derivative, a class of chemicals known for their diverse chemical properties and reactions. Pyrimidinediones are significant due to their applications in various fields of chemistry and biology, excluding their use as drugs or any pharmacological aspects as requested.

Synthesis Analysis

The synthesis of pyrimidinedione derivatives often involves cycloaddition reactions and Michael-type reactions, which are crucial for creating complex molecular architectures. For example, the synthesis of similar derivatives involves reactions with electron-rich and electron-deficient olefins, leading to cycloadducts that further undergo transformations to yield the desired pyrimidinediones (Walsh & Wamhoff, 1989).

Molecular Structure Analysis

Molecular structure analysis of pyrimidinediones reveals that these compounds can adopt various conformations based on their substituents. The planarity or non-planarity of the pyrimidine ring influences its chemical reactivity and interactions with other molecules. For instance, certain pyrimidinedione compounds exhibit planar configurations that facilitate π–π interactions, contributing to their stability and reactivity (Jasinski et al., 2009).

Chemical Reactions and Properties

Pyrimidinediones participate in a variety of chemical reactions, including cycloadditions, Michael additions, and nucleophilic substitutions, due to their reactive sites. These reactions are influenced by the nature of substituents and the electronic characteristics of the pyrimidinedione core. For example, electron-rich vinyl and azavinyl pyrimidinediones undergo cycloaddition with electron-deficient olefins to yield complex heterocyclic structures (Walsh & Wamhoff, 1989).

Physical Properties Analysis

The physical properties of pyrimidinedione derivatives, such as solubility, melting point, and crystallinity, are significantly affected by their molecular structure. For instance, the introduction of specific substituents can enhance the solubility of these compounds in organic solvents, which is critical for their application in chemical syntheses (Wang et al., 2015).

properties

IUPAC Name |

1-[2-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-9-5-17(14(21)16-13(9)20)7-12(19)18-6-10(2)15(22,8-18)11-3-4-11/h5,10-11,22H,3-4,6-8H2,1-2H3,(H,16,20,21)/t10-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIYXCTUKWCEBQ-BMIGLBTASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CC2)O)C(=O)CN3C=C(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CN3C=C(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[2-(trifluoromethyl)benzyl]acetamide hydrochloride](/img/structure/B5636359.png)

![4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5636375.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5636387.png)

![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5636395.png)

![N-acetyl-N-[2-oxo-4-(1-piperidinyl)-2H-chromen-3-yl]acetamide](/img/structure/B5636412.png)

![N,N-dimethyl-3-[2-(1-L-prolyl-4-piperidinyl)-1H-imidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5636418.png)

![5-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5636419.png)

![N-{4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B5636422.png)

![(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B5636429.png)